5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 845781-40-0
VCID: VC7649230
InChI: InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
SMILES: CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O
Molecular Formula: C13H16O4
Molecular Weight: 236.267

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid

CAS No.: 845781-40-0

Cat. No.: VC7649230

Molecular Formula: C13H16O4

Molecular Weight: 236.267

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid - 845781-40-0

Specification

CAS No. 845781-40-0
Molecular Formula C13H16O4
Molecular Weight 236.267
IUPAC Name 5-(3-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Standard InChI InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Standard InChI Key GTOHGLAQCKOYOL-UHFFFAOYSA-N
SMILES CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O

Introduction

PropertyValue/Description
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_4
Molecular Weight248.26 g/mol (calculated)
Functional GroupsCarboxylic acid, ketone, methoxy
SolubilityModerate in polar solvents (e.g., THF, ethanol); low in non-polar solvents
StabilityLikely sensitive to strong bases and oxidizing agents due to ketone and acid groups

The methoxy group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the carboxylic acid moiety allows for salt formation or esterification, broadening its utility in synthetic chemistry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid can be inferred from analogous protocols. A validated method for 5-(3-methoxyphenyl)-5-oxovaleric acid involves:

  • Grignard Reaction: Reaction of 3-bromoanisole with magnesium in tetrahydrofuran (THF) to form a phenylmagnesium bromide intermediate .

  • Acylation: Quenching the Grignard reagent with glutaric anhydride at 0–5°C, followed by acidification to yield the β-keto acid .

To introduce the 3-methyl group, modifications might include:

  • Using 3-methylglutaric anhydride instead of glutaric anhydride.

  • Incorporating a methylating agent (e.g., methyl iodide) post-acylation.

Optimized Reaction Conditions

ParameterDetail
Temperature0–20°C (prevents side reactions)
SolventTHF (ensures reagent solubility)
CatalystIodine (initiates Grignard formation)
Yield (Analogous)82% for non-methylated variant

Industrial Scalability

Large-scale production would require:

  • Continuous Flow Reactors: To maintain precise temperature control during exothermic Grignard reactions.

  • Purification Techniques: Liquid-liquid extraction and recrystallization to isolate the product from byproducts like magnesium salts .

Scientific Research Applications

Medicinal Chemistry

β-Keto acids are pivotal in drug development due to their reactivity and bioactivity. For 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid:

  • Anticancer Potential: Analogous compounds exhibit cytotoxicity by inhibiting kinases involved in cell proliferation. The methyl group may enhance binding affinity to hydrophobic enzyme pockets.

  • Neuroprotective Effects: Methoxy-substituted aromatics (e.g., curcumin analogs) show antioxidant activity, suggesting potential in mitigating oxidative stress in neurodegenerative diseases.

Material Science

The compound’s dual functionality (acid and ketone) enables its use in:

  • Polymer Synthesis: As a crosslinker or monomer in biodegradable polyesters.

  • Coordination Chemistry: Chelating metal ions for catalytic applications.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The ketone group can form Schiff bases with lysine residues in enzymes, while the carboxylic acid may interact with arginine or histidine side chains. For example:

  • GSK-3β Inhibition: Similar β-keto acids inhibit glycogen synthase kinase-3β, a target in Alzheimer’s therapy.

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins.

Metabolic Pathways

The compound may interfere with fatty acid β-oxidation or the citric acid cycle, though empirical validation is needed.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Impact
5-(3-Methoxyphenyl)-5-oxovaleric acid Lacks 3-methyl groupLower lipophilicity; reduced membrane permeability
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acidAdditional methyl on aromatic ringEnhanced steric hindrance; altered receptor binding
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acidFluorine substituentIncreased electronegativity; improved metabolic stability

The 3-methyl group in the target compound balances lipophilicity and steric effects, potentially optimizing pharmacokinetics compared to analogs.

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